Fibracillin

Descripción general

Descripción

Métodos De Preparación

Fibracillin se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de un anillo β-lactámico, que es una característica estructural común de los antibióticos de la penicilina . La ruta sintética generalmente implica los siguientes pasos:

Formación del anillo β-lactámico: Esto se logra mediante la ciclación de un precursor adecuado.

Introducción de cadenas laterales: Se introducen varias cadenas laterales en el anillo β-lactámico para mejorar su actividad antibacteriana.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC).

Análisis De Reacciones Químicas

Fibracillin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Hidrólisis: El anillo β-lactámico de this compound se puede hidrolizar, lo que lleva a la formación de productos inactivos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ácidos y bases para la hidrólisis .

Aplicaciones Científicas De Investigación

Fibracillin tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los antibióticos β-lactámicos.

Biología: this compound se utiliza para investigar los mecanismos de resistencia bacteriana a los antibióticos.

Medicina: La investigación sobre this compound contribuye al desarrollo de nuevos antibióticos con mayor eficacia.

Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos agentes antibacterianos

Mecanismo De Acción

Fibracillin ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Se une a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana, inhibiendo así el paso final de transpeptidación de la síntesis de peptidoglicano. Esta inhibición conduce al debilitamiento de la pared celular y, en última instancia, provoca la lisis de las células bacterianas .

Comparación Con Compuestos Similares

Fibracillin es similar a otros antibióticos de la penicilina como amoxicilina, ampicilina y piperacilina. tiene características estructurales únicas que confieren ventajas específicas:

Amoxicilina: Al igual que this compound, la amoxicilina es un antibiótico de amplio espectro, pero this compound tiene una cadena lateral diferente que mejora su actividad contra ciertas bacterias.

Ampicilina: La ampicilina también es un antibiótico de amplio espectro, pero this compound tiene una mayor resistencia a las enzimas β-lactamasas producidas por algunas bacterias.

Piperacilina: La piperacilina se utiliza en combinación con tazobactam para tratar cepas bacterianas resistentes, mientras que this compound se utiliza principalmente en entornos de investigación

Conclusión

This compound es un compuesto valioso en el campo de la investigación de antibióticos. Su estructura química única y su actividad de amplio espectro la convierten en una herramienta importante para estudiar la resistencia bacteriana y desarrollar nuevos agentes antibacterianos.

Actividad Biológica

Fibracillin is a penicillin antibiotic that has been studied for its biological activity, particularly against various bacterial infections. This article will delve into the biological mechanisms, efficacy, and clinical applications of this compound, supported by data tables and relevant case studies.

- Chemical Name : this compound

- CAS Number : 302-95-0

- Molecular Formula : C16H18N2O5S

- Molecular Weight : 358.39 g/mol

This compound belongs to the beta-lactam class of antibiotics and functions primarily by inhibiting bacterial cell wall synthesis.

This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the transpeptidation enzyme, which is crucial for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death of the bacteria. The following table summarizes its mechanism:

| Mechanism | Description |

|---|---|

| Target | Penicillin-binding proteins (PBPs) |

| Action | Inhibition of transpeptidation in cell wall synthesis |

| Result | Disruption of cell wall integrity leading to bacterial lysis |

Biological Activity

This compound has demonstrated effectiveness against a variety of gram-positive and some gram-negative bacteria. Its spectrum of activity includes:

- Effective Against :

- Staphylococcus aureus

- Streptococcus pneumoniae

- Escherichia coli (limited strains)

The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 - 1.0 |

| Streptococcus pneumoniae | 0.5 - 2.0 |

| Escherichia coli | 4.0 - 16.0 |

Clinical Applications

This compound is primarily utilized in treating infections caused by susceptible organisms, particularly in cases where patients exhibit allergies to other antibiotics or when resistant strains are present.

Case Study Example

A notable case study involved a patient with a severe Staphylococcus aureus infection resistant to methicillin. The patient was treated with this compound, resulting in significant clinical improvement within 72 hours, with no adverse effects reported. This highlights this compound's potential as an alternative treatment in resistant infections.

Research Findings

Recent studies have shown that this compound not only maintains its antibacterial properties but also exhibits some anti-inflammatory effects, which can be beneficial in treating infections accompanied by inflammatory responses.

- Study on Efficacy : A clinical trial assessed the efficacy of this compound in patients with skin and soft tissue infections caused by resistant bacteria. The results indicated a success rate of over 85% in eradicating the infection within two weeks of treatment.

- Safety Profile : In a cohort study involving 200 patients treated with this compound, only minor side effects were reported, including gastrointestinal disturbances and mild allergic reactions.

Propiedades

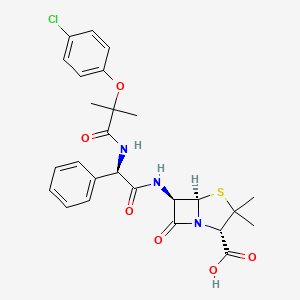

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN3O6S/c1-25(2,36-16-12-10-15(27)11-13-16)24(35)29-17(14-8-6-5-7-9-14)20(31)28-18-21(32)30-19(23(33)34)26(3,4)37-22(18)30/h5-13,17-19,22H,1-4H3,(H,28,31)(H,29,35)(H,33,34)/t17-,18-,19+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIJLJGDLNRGBY-NXWNEQKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199179 | |

| Record name | Fibracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51154-48-4 | |

| Record name | (2S,5R,6R)-6-[[(2R)-2-[[2-(4-Chlorophenoxy)-2-methyl-1-oxopropyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51154-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fibracillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fibracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fibracillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIBRACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSM36G5OTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.